molecular formula C8H4Cl2N2 B1590306 2,6-Dichloroquinazoline CAS No. 67092-18-6

2,6-Dichloroquinazoline

Cat. No. B1590306
CAS RN: 67092-18-6
M. Wt: 199.03 g/mol
InChI Key: XRATUNPMHQSOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloroquinazoline is a chemical compound with the linear formula C8H4Cl2N2 . It is a pale-yellow to yellow-brown solid . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloroquinazoline is characterized by a linear formula of C8H4Cl2N2 . The molecular weight of this compound is 199.04 . The InChI code for this compound is 1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H .


Physical And Chemical Properties Analysis

2,6-Dichloroquinazoline is a pale-yellow to yellow-brown solid . It has a molecular weight of 199.04 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of various dichloroquinolines and dichloroquinazolines, including 2,4-dichloroquinazoline derivatives, has been achieved using diphosgene in acetonitrile. This method has been applied to synthesize dichloro-9H-isopurine, a key compound in chemical research (Lee et al., 2006).

Biological Activities and Applications

  • 2,4-Dichloroquinazoline derivatives have shown promise as apoptosis inducers and anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine exhibited potent apoptosis-inducing properties and high efficacy in cancer models, demonstrating the therapeutic potential of these compounds (Sirisoma et al., 2009).
  • The development of new methods for solid-phase synthesis of 6-hydroxy-2,4-diaminoquinazolines using solid-phase bound 6-hydroxy-2,4-dichloroquinazoline as a key intermediate highlights the versatility of these compounds in the synthesis of new pharmaceutical agents (Weber et al., 2005).

Chemotherapeutic Research

  • A new class of platinum(II) complexes containing 5,7-dichloro-8-quinolinol, a derivative of dichloroquinazoline, showed potent anticancer activity. These complexes were evaluated for cytotoxicity in human fibroblasts and carcinoma cell lines, demonstrating their potential in cancer treatment (Živković et al., 2018).

Antiviral Research

  • The synthesis of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones, and their evaluation for antimicrobial activities, demonstrates the potential of dichloroquinazoline derivatives in developing new antiviral agents (Patel et al., 2010).

Safety And Hazards

The safety information for 2,6-Dichloroquinazoline indicates that it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2,6-Dichloroquinazoline were not found, quinazoline derivatives are a subject of ongoing research due to their wide range of pharmacological activities . Further studies could focus on exploring the potential applications of 2,6-Dichloroquinazoline in various fields, particularly in medicinal chemistry.

properties

IUPAC Name

2,6-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRATUNPMHQSOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497141
Record name 2,6-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroquinazoline

CAS RN

67092-18-6
Record name 2,6-Dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67092-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6-chloro-quinazolin-2-ylamine (110) (2.8 g, 15.8 mmol) and SbCl3 (7.2 g, 32 mmol) in 1,2-dichloroethane (100 mL) was added tert-butylnitrate (6.2 ml, 52 mmol) and heated at 60° C. for 3 h under nitrogen atmosphere. To the mixture was added aqueous saturated NaHCO3 and the mixture was filtered off and filtrate was extracted with CHCl3. The organic layer was washed with brine, dried over Na2SO4, and evaporated. The residue was purified by silica gel column chromatography, using CHCl3/EtOAc (9:1, v/v) as eluent to give 2,6-dichloro-quinazoline (111) (0.65 g, 3.12 mmol, 20% yield).
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
SbCl3
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroquinazoline
Reactant of Route 3
2,6-Dichloroquinazoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,6-Dichloroquinazoline
Reactant of Route 5
2,6-Dichloroquinazoline
Reactant of Route 6
2,6-Dichloroquinazoline

Citations

For This Compound
4
Citations
AR Kotb, DA Bakhotmah, AE Abdallah, H Elkady… - RSC …, 2022 - pubs.rsc.org
Cancer is still a dangerous disease with a high mortality rate all over the world. In our attempt to develop potential anticancer candidates, new quinazoline and phthalazine based …
Number of citations: 13 pubs.rsc.org
VB Kurteva, VN Zlatanova, VD Dimitrov - Arkivoc, 2006 - researchgate.net
A fast, highly efficient and environmentally friendly microwave accelerated solvent-free procedure for the synthesis of a series of differently N-substituted 4-amino-2-methylquinazolines …
Number of citations: 8 www.researchgate.net
L Mallikarjuna Reddy, G Lavanya… - Journal of …, 2017 - Wiley Online Library
The bis and tris heterocycles‐benzoxazolyl/benzothiazolyl/benzimidazolyl quinazolines linked by sulfur and/or nitrogen were prepared from 2,4‐dichloroquinazoline and benzazolyl‐2‐…
Number of citations: 3 onlinelibrary.wiley.com
MHP Verheij, AJ Thompson… - Journal of medicinal …, 2012 - ACS Publications
The 5-HT 3 receptor, a pentameric ligand-gated ion channel (pLGIC), is an important therapeutic target. During a recent fragment screen, 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-…
Number of citations: 42 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.